molecular formula C6H8N2O2 B8808496 5-Iso-propylidenehydantoin CAS No. 7526-77-4

5-Iso-propylidenehydantoin

Cat. No.: B8808496
CAS No.: 7526-77-4
M. Wt: 140.14 g/mol
InChI Key: GHKHZJHMIBYCPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydantoins are a class of organic compounds that share a common five-membered heterocyclic structure . They are used in various applications, including as anticonvulsants in medicine .


Synthesis Analysis

Hydantoins can be synthesized from a variety of methods. One such method involves the reaction of an ester-derived starting material in a one-pot tandem method . Another method involves the synthesis of 5,5-disubstituted hydantoins from simple precursors .


Molecular Structure Analysis

The molecular structure of hydantoins is a five-membered ring with two nitrogen atoms, two carbon atoms, and an oxygen atom .


Chemical Reactions Analysis

Hydantoins can undergo a variety of chemical reactions. They can be used as intermediates in the synthesis of other compounds . They can also undergo reactions involving changes in their ring structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of hydantoins can vary depending on their specific structure and substituents .

Mechanism of Action

In the context of medicine, hydantoins exert their effects by modulating voltage-gated ion channels, enhancing inhibitory neurotransmission, and attenuating excitatory neurotransmission .

Safety and Hazards

Like all chemicals, hydantoins can pose safety hazards if not handled properly. They can be harmful if swallowed or inhaled, and can cause skin and eye irritation .

Future Directions

The field of synthetic chemistry, which includes the study and synthesis of hydantoins, continues to evolve. Future research directions include improving synthetic efficiencies, making processes more environmentally friendly, and developing new slow-release fertilizers .

Properties

CAS No.

7526-77-4

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

5-propan-2-ylideneimidazolidine-2,4-dione

InChI

InChI=1S/C6H8N2O2/c1-3(2)4-5(9)8-6(10)7-4/h1-2H3,(H2,7,8,9,10)

InChI Key

GHKHZJHMIBYCPG-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C(=O)NC(=O)N1)C

Origin of Product

United States

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